6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid
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Overview
Description
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridazine moiety. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a pyridazine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: A simpler analog with a similar pyrazole ring but lacking the pyridazine moiety.
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-3-yl: A compound with an imidazo[1,2-b]pyridazine ring system instead of the pyridazine ring.
Uniqueness
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is unique due to its combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H9N5O2 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
6-[(1-methylpyrazol-4-yl)amino]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-14-5-6(4-10-14)11-8-3-2-7(9(15)16)12-13-8/h2-5H,1H3,(H,11,13)(H,15,16) |
InChI Key |
DKJFWYPKLSDVSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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